Carbonimidic dichloride, (2,6-dichlorophenyl)-
Description
Properties
IUPAC Name |
1,1-dichloro-N-(2,6-dichlorophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYACABMTMOUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485709 | |
| Record name | Carbonimidic dichloride, (2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21709-18-2 | |
| Record name | N-(2,6-Dichlorophenyl)carbonimidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonimidic dichloride, (2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonimidic dichloride, (2,6-dichlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation approach remains a foundational method for synthesizing carbonimidic dichlorides. A patented process involves reacting 2,6-dichloroaniline with acetonitrile in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst . The reaction proceeds under solvent-free conditions at elevated temperatures (100–150°C), forming an intermediate imine that undergoes subsequent chlorination.
Key Steps and Conditions
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Reagent Ratios :
-
Reaction Profile :
-
Yield and Characterization :
This method’s limitations include moderate yields and the need for meticulous temperature control to avoid decomposition.
Modern Chlorination of Isonitriles with Sulfuryl Chloride
A breakthrough in carbonimidic dichloride synthesis involves the direct chlorination of isonitriles using sulfuryl chloride (SO₂Cl₂) . This method is highly efficient for aromatic substrates, including 2,6-dichlorophenyl derivatives.
Mechanism and Optimization
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Reaction Equation :
where .
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Conditions :
-
Advantages :
Critical Considerations
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Lower temperatures (−45°C) suppress radical chlorination side reactions.
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Product stability: Carbonimidic dichlorides degrade at room temperature within 1–2 days, necessitating cold storage (−20°C) .
One-Pot Chlorination Using Sulfuryl and Thionyl Chloride
A hybrid method employs both sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) to enhance chlorination efficiency . Thionyl chloride acts as a solvent and dehydrating agent, facilitating the conversion of formamide intermediates to dichlorides.
Protocol Overview
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Chlorination Setup :
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Byproduct Mitigation :
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Workup and Isolation :
Comparative Analysis of Synthetic Methods
Key Findings :
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The SO₂Cl₂ method offers superior yields and speed but requires cryogenic conditions.
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Traditional Friedel-Crafts acylation, while lower-yielding, is better suited for bulk production due to simpler infrastructure .
Industrial-Scale Considerations
Cost and Safety
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AlCl₃ : Inexpensive but hygroscopic, requiring anhydrous conditions .
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SO₂Cl₂ : Corrosive and toxic, necessitating specialized handling equipment .
Purification Strategies
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Recrystallization from diisopropyl ether (Friedel-Crafts) or ethanol (hybrid method) ensures ≥95% purity .
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Activated carbon treatment removes colored impurities during clonidine synthesis .
Storage Stability
Chemical Reactions Analysis
Types of Reactions
Carbonimidic dichloride, (2,6-dichlorophenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Organic Synthesis
Carbonimidic dichloride is widely used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various nitrogen-containing compounds .
Biological Research
Research has indicated potential biological activities for carbonimidic dichloride:
- Antimicrobial Activity : The compound exhibits significant efficacy against various bacterial strains. For example, studies have shown minimum inhibitory concentrations (MICs) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anticancer Potential : In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 50 |
Pharmaceutical Applications
Carbonimidic dichloride is explored as a precursor for pharmaceutical compounds. Its derivatives have shown promising results in treating infections and potentially in anticancer therapies . The compound's unique structure allows it to interact with various biological targets, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of carbonimidic dichloride, (2,6-dichlorophenyl)-, involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the carbonimidic dichloride group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical Identity :
Properties :
- Physical State : Neat solid
- Reactivity : Moisture-sensitive, requiring anhydrous handling .
- Applications : Primarily identified as an impurity in the synthesis of Clonidine, a pharmaceutical α₂-adrenergic agonist .
Synthesis : Prepared via reactions involving aryl isothiocyanates and chlorine, as described in general methods for carbonimidic dichlorides .
Comparison with Similar Carbonimidic Dichlorides
Phenylcarbonimidic Dichloride (CAS 622-44-6)
- Formula : C₇H₅Cl₂N
- Molecular Weight : 178.03 g/mol .
- Structure : Cl₂C=N–Ph (phenyl substituent).
- Properties: Hazards: Poisonous, corrosive, and water-reactive, releasing HCl fumes .
- Key Differences: The absence of chlorine substituents on the phenyl ring reduces steric hindrance and electron-withdrawing effects compared to the 2,6-dichloro derivative.
(4-Nitrophenyl)-Carbonimidic Dichloride (CAS 2666-74-2)
- Formula : C₇H₄Cl₂N₂O₂
- Molecular Weight : 217.96 g/mol .
- Structure : Cl₂C=N–(4-nitrophenyl).
- Properties :
- Key Differences :
- The nitro group at the para position enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions compared to the 2,6-dichloro derivative.
- Higher solubility in polar solvents due to nitro group polarity.
Octyl-Carbonimidic Dichloride (CAS 57509-82-7)
- Formula : C₉H₁₇Cl₂N
- Molecular Weight : 210.15 g/mol .
- Structure : Cl₂C=N–(octyl).
- Properties: Lipophilicity: Higher due to the aliphatic octyl chain, enhancing solubility in non-polar solvents .
- Key Differences :
- The aliphatic substituent eliminates aromatic conjugation, reducing resonance stabilization and altering reactivity toward electrophiles.
- Less steric hindrance compared to aryl-substituted analogs.
Structural and Reactivity Analysis
Electronic Effects
- 2,6-Dichlorophenyl Derivative : The two chlorine atoms at ortho positions create steric hindrance and strong electron-withdrawing effects, directing reactivity toward electrophilic substitutions at the para position .
- 4-Nitrophenyl Derivative : The nitro group provides stronger electron withdrawal, accelerating reactions like nucleophilic acyl substitution .
Stability and Handling
- Moisture Sensitivity : All carbonimidic dichlorides hydrolyze in the presence of water, but the 2,6-dichloro derivative is particularly moisture-sensitive .
Data Table: Comparative Properties
Biological Activity
Carbonimidic dichloride, (2,6-dichlorophenyl)-, also known as N-(2,6-dichlorophenyl)carbonimidic dichloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 202.04 g/mol
- CAS Number : 2666-70-8
- LogP Value : Approximately 3.79, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
The biological activity of carbonimidic dichloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dichlorophenyl group enhances its reactivity and potential to form adducts with nucleophiles, which can lead to alterations in cellular functions.
Biological Activities
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Antimicrobial Activity :
- Research indicates that compounds similar to carbonimidic dichloride exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
- A study highlighted the compound's potential in treating protozoan infections, suggesting a broad spectrum of antimicrobial action .
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Anticancer Potential :
- Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
- A notable case study involved the testing of a related compound in vitro, which showed promising results in reducing tumor cell viability by targeting specific signaling pathways associated with cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of carbonimidic dichloride against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with carbonimidic dichloride resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 50 |
Q & A
Q. How can Carbonimidic dichloride, (2,6-dichlorophenyl)- be leveraged in developing novel polymer catalysts?
- Methodological Answer : Functionalize the imidic chloride group with Lewis basic moieties (e.g., pyridines) to create heterogeneous catalysts. Characterize catalytic efficiency via kinetic studies (e.g., turnover frequency in cross-coupling reactions). Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) can confirm active-site coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
